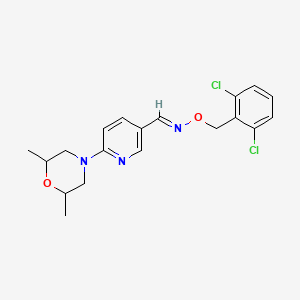

6-(2,6-dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime

Description

This compound combines a nicotinaldehyde core substituted with a 2,6-dimethylmorpholino group and an O-(2,6-dichlorobenzyl)oxime moiety. The morpholino group is known to enhance metabolic stability and modulate target selectivity in enzyme inhibitors (e.g., PDE4D inhibitors like GEBR-7b) . The 2,6-dichlorobenzyl group, a highly reactive and lipophilic substituent, improves solubility in organic solvents and may influence binding interactions with biological targets . Oxime functional groups, as seen in analogs like Duo3, are associated with stabilizing molecular interactions and modifying pharmacokinetic profiles .

Properties

IUPAC Name |

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N3O2/c1-13-10-24(11-14(2)26-13)19-7-6-15(8-22-19)9-23-25-12-16-17(20)4-3-5-18(16)21/h3-9,13-14H,10-12H2,1-2H3/b23-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTPPJLYKRWFEZ-NUGSKGIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 6-(2,6-dimethylmorpholino)nicotinaldehyde: This step involves the reaction of 2,6-dimethylmorpholine with nicotinaldehyde under controlled conditions to form the desired intermediate.

Oxime Formation: The intermediate is then reacted with O-(2,6-dichlorobenzyl)hydroxylamine to form the oxime derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholino or nicotinaldehyde moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 6-(2,6-dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime:

Overview

this compound is a chemical compound with the molecular formula C19H21Cl2N3O2 . It has a molecular weight of 422.32 g/mol .

Basic Information

Supplier Information

Key Organics Limited is a supplier of this compound . They are located at Highfield Road Industrial Estate, Camelford, Cornwall PL32 9RA, UK . Contact information includes:

- Tel: +44(0)1840 212171

- Fax: +44(0)1840 213712

- Email: enquiries@keyorganics.net

An emergency telephone number is also available: +44(0)1840 212137, for use between 9 am to 5 pm Monday to Friday .

Identified Use

The identified use for this compound is for research and development .

Safety Information

The product is labeled with the pictogram GHS06 and the signal word "Danger" . The hazard code is H301, indicating it is toxic if swallowed . Precautionary codes include P301 + P330 + P331 + P310, which advise: If swallowed, rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor . It is classified as Acute Tox. 3 Oral, with storage class 6.1C (Combustible acute toxic Cat.3) .

First Aid Measures

- Skin Contact: Remove contaminated clothing and wash with soap and water. Seek medical attention if irritation occurs .

- Eye Contact: Rinse cautiously with water for several minutes, remove contact lenses, and continue rinsing. Seek medical attention if irritation or visual changes persist .

- Ingestion: Do not induce vomiting. If conscious, give 1-2 glasses of water to wash out mouth. Get medical attention and do not leave the victim unattended .

Mechanism of Action

The mechanism of action of 6-(2,6-dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Table 1: Key Structural Features and Properties

Impact of Dichlorobenzyl Substitution

- Positional Isomerism : The 2,6-dichlorobenzyl group in the target compound contrasts with 2,4-dichloro analogs. Docking studies show that 2,6-dichloro substitution yields stronger hydrogen bonds (1.96 Å vs. 2.20 Å for 2,4-dichloro) and marginally lower Gibbs free energy (−6.5 vs. −6.4 kcal/mol), suggesting enhanced target affinity .

- Reactivity and Solubility : 2,6-Dichlorobenzyl esters form rapidly due to the electrophilic nature of 2,6-dichlorobenzyl bromide, minimizing side reactions during synthesis . Their high lipophilicity improves membrane permeability but reduces aqueous solubility, necessitating formulation adjustments .

Role of the Morpholino Group

The 2,6-dimethylmorpholino substituent, shared with GEBR-7b, is critical for PDE4D inhibition. Methyl groups at the 2- and 6-positions of the morpholine ring enhance selectivity by reducing off-target interactions, as demonstrated in memory-enhancing PDE4D inhibitors .

Oxime Functionalization

The O-(2,6-dichlorobenzyl)oxime group, present in both the target compound and Duo3, contributes to:

- Stability : Oximes resist hydrolysis under physiological conditions, extending half-life .

- Binding Interactions : The oxime’s nitrogen-oxygen group can participate in hydrogen bonding or coordinate with metal ions in enzyme active sites .

Research Findings and Pharmacological Implications

Table 2: Comparative Bioactivity Data

- Lipophilicity vs. Bioavailability : The target compound’s dichlorobenzyl group likely confers logP > 3, comparable to di(2,6-dichlorobenzyl) esters, which dissolve readily in organic solvents but require carriers for aqueous delivery .

- Synthetic Feasibility : The reactivity of 2,6-dichlorobenzyl bromide simplifies esterification, reducing byproducts compared to benzyl chloride derivatives .

Biological Activity

6-(2,6-Dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime (CAS: 866040-98-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological activity, and relevant research findings.

- Molecular Formula : C19H21Cl2N3O2

- Molecular Weight : 394.29 g/mol

- Purity : Typically >90% in commercial samples .

Synthesis

The synthesis of this compound generally involves the reaction of 6-(2,6-dimethylmorpholino)nicotinaldehyde with 2,6-dichlorobenzyl oxime. The process requires controlled conditions and may involve solvents like ethanol or methanol. Catalysts may also be used to enhance the reaction efficiency .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various biological systems:

- Antioxidant Activity : Preliminary studies suggest that compounds in this class exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress-related damage in cells .

- Cytotoxicity : Research indicates that certain derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this oxime have shown selective cytotoxicity towards human pulmonary malignant cells (A549), making them potential candidates for anticancer therapies .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. This property suggests potential therapeutic applications in treating autoimmune and inflammatory disorders .

Table 1: Summary of Biological Activities

Detailed Findings

- Antioxidant Studies : In vitro assays have demonstrated that the compound exhibits antiradical activity comparable to standard antioxidants like Trolox and ascorbic acid. The mechanism involves scavenging free radicals and chelating ferrous ions, which are critical for oxidative stress mitigation .

- Cytotoxicity Tests : In a study assessing various synthesized derivatives, it was found that compounds similar to the oxime exhibited IC50 values indicating effective cytotoxicity against A549 cells while sparing normal fibroblasts (BJ cells), highlighting their selectivity and potential for targeted cancer therapy .

- Enzyme Interaction : The inhibition of MPO by related compounds has been documented, suggesting a mechanism-based inactivation that could be beneficial in managing conditions characterized by excessive inflammation . This finding is particularly relevant as MPO plays a role in various inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.